molecular formula C15H12ClNS B12600619 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole CAS No. 628736-28-7

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole

Cat. No.: B12600619
CAS No.: 628736-28-7
M. Wt: 273.8 g/mol
InChI Key: APQNVMNKNVWMBA-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group at the 7th position, a methyl group at the 2nd position, and a phenylsulfanyl group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with 2-methyl-3-(phenylsulfanyl)acetaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-methylindole: Lacks the phenylsulfanyl group, which may result in different biological activities.

    2-Methyl-3-(phenylsulfanyl)-1H-indole: Lacks the chloro group, which may affect its chemical reactivity and biological properties.

    7-Chloro-3-(phenylsulfanyl)-1H-indole: Lacks the methyl group, which may influence its overall stability and activity.

Uniqueness

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is unique due to the presence of all three functional groups (chloro, methyl, and phenylsulfanyl) on the indole ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

628736-28-7

Molecular Formula

C15H12ClNS

Molecular Weight

273.8 g/mol

IUPAC Name

7-chloro-2-methyl-3-phenylsulfanyl-1H-indole

InChI

InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3

InChI Key

APQNVMNKNVWMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3

Origin of Product

United States

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